Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Structural and Nomenclature Overview
This compound possesses a distinctive molecular architecture characterized by the fusion of imidazole and pyridine ring systems, with specific substitution patterns that define its chemical behavior and potential applications. The compound is registered under Chemical Abstracts Service number 1359657-11-6 and carries the molecular formula C11H9F3N2O2, corresponding to a molecular weight of 258.20 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound. The structural designation reflects the bicyclic nature of the core scaffold, where the imidazo[1,2-a]pyridine framework represents the fusion of a five-membered imidazole ring with a six-membered pyridine ring through positions 1 and 2 of the imidazole and positions a of the pyridine.
The trifluoromethyl group occupies the 6-position of the fused ring system, while an ethyl ester functionality is positioned at the 3-position. This substitution pattern can be represented through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F, and the International Chemical Identifier string as InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3.
The three-dimensional conformational characteristics of this compound contribute significantly to its chemical reactivity and biological interactions. The planar nature of the bicyclic core provides a rigid framework, while the trifluoromethyl and ethyl ester substituents introduce specific steric and electronic influences that modulate the compound's overall properties.
Historical Development and Discovery
The documentation of this compound in chemical databases indicates its first structural entry on August 6, 2014, with subsequent modifications recorded as recently as May 3, 2025. This timeline reflects the relatively recent emergence of this specific derivative within the broader historical context of imidazopyridine chemistry.
The development of imidazo[1,2-a]pyridine chemistry spans several decades, with foundational work establishing synthetic methodologies for accessing these bicyclic heterocycles through various condensation reactions, multicomponent processes, and cyclization strategies. The incorporation of trifluoromethyl substituents represents a more recent advancement, driven by the recognition of fluorine's unique contributions to pharmaceutical and agrochemical applications.
Synthetic access to this compound has been achieved through established methodologies for imidazopyridine construction. One documented synthetic route involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system of 1,2-dimethoxyethane and methanol at elevated temperature. This approach yielded the target compound in 42% yield after heating at 80 degrees Celsius for 14 hours, followed by silica gel column chromatography purification.
The synthetic methodology represents an application of classical condensation chemistry for imidazopyridine formation, where the amino group of the substituted pyridine nucleophile attacks the electrophilic carbonyl center of the halogenated ester, followed by cyclization to form the fused bicyclic system. This synthetic strategy demonstrates the accessibility of the compound through conventional organic synthesis techniques, facilitating its availability for research applications.
Significance in Heterocyclic Chemistry
This compound occupies a notable position within heterocyclic chemistry due to its embodiment of several important structural and electronic features that define modern pharmaceutical and materials science research. The imidazo[1,2-a]pyridine core represents what has been characterized as a "drug prejudice" scaffold, indicating its frequent appearance in biologically active compounds and its recognition as a privileged structure for medicinal chemistry applications.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of trifluoromethylated heterocycles, a class that has gained substantial attention in recent years due to the unique properties imparted by fluorine substitution. Trifluoromethyl groups are known to enhance metabolic stability, modulate lipophilicity, and influence molecular recognition events, making them valuable substituents in drug design and development.
Within the context of synthetic chemistry, this compound serves as both a synthetic target demonstrating the application of established methodologies and a potential building block for further structural elaboration. The presence of the ethyl ester functionality provides a reactive handle for chemical transformations, while the trifluoromethyl group offers opportunities for structure-activity relationship studies and property optimization.
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as scaffolds for covalent inhibitor development, particularly in the context of anticancer agent discovery. The rigid bicyclic framework provides an excellent platform for the installation of reactive groups that can form covalent bonds with biological targets, while the electronic properties of the heterocyclic system can be fine-tuned through appropriate substitution patterns.
The compound also represents an important example of how classical heterocyclic chemistry intersects with modern fluorine chemistry to produce molecules with enhanced properties. The development of efficient synthetic routes to trifluoromethylated imidazopyridines reflects broader trends in pharmaceutical chemistry toward the incorporation of fluorinated substituents for improved pharmacological profiles.
Furthermore, the structural complexity of this compound makes it a valuable model system for studying the effects of multiple substituents on heterocyclic reactivity and properties. The combination of electron-withdrawing trifluoromethyl and electron-withdrawing ester groups with the electron-rich imidazopyridine core creates opportunities for investigating electronic effects and their consequences for chemical behavior.
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROKSRVKDKUGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Multi-Component Reactions
Method Overview:
One of the most efficient approaches involves a one-pot multi-component reaction where 5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate in a solvent mixture of methanol and 1,2-dimethoxyethane at elevated temperatures (around 80°C). This method leverages nucleophilic attack and cyclization to form the imidazo[1,2-a]pyridine core with trifluoromethyl substitution at the 6-position, followed by esterification at the 3-position.
Step 1:
React 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixture of methanol and 1,2-dimethoxyethane at 80°C for approximately 14 hours.- Outcome: Formation of the imidazo[1,2-a]pyridine-3-carboxylate core with trifluoromethyl substitution at the 6-position.
Step 2:
Purify via silica gel chromatography, yielding the target compound with a reported yield of approximately 42%.
Microwave-Assisted Synthesis
Method Overview:
Microwave-assisted organic synthesis (MAOS) offers a rapid, energy-efficient alternative. The reaction involves condensing 2-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under microwave irradiation, significantly reducing reaction time and improving yields.
- Mix 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a suitable solvent (e.g., methanol and 1,2-dimethoxyethane).
- Subject the mixture to microwave irradiation at 80°C for approximately 14 hours.
- Purify the crude product through silica gel chromatography.
Research Data:
This method, reported in recent literature, emphasizes the advantages of microwave heating, including shorter reaction times and higher purity of the product.
| Parameter | Details |
|---|---|
| Solvent | Methanol and 1,2-dimethoxyethane |
| Microwave Power | Optimized for 80°C |
| Duration | ~14 hours |
| Yield | ~42% |
Conventional Esterification and Cyclization
Method Overview:
An alternative involves initial synthesis of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones, followed by trifluoromethylation at the 6-position.
Step 1:
Synthesize 2,6-disubstituted imidazo[1,2-a]pyridines via condensation reactions, often under reflux conditions.Step 2:
Introduce the trifluoromethyl group at the 6-position through nucleophilic substitution using reagents like trifluoromethyl copper or via chlorination followed by trifluoromethylation.Step 3:
Esterify the 3-position using standard esterification protocols, such as reaction with ethyl chloroformate or via direct esterification of the carboxylic acid intermediate.
Research Data:
While more complex, this route provides flexibility for introducing various substituents and functional groups, with yields dependent on reaction conditions.
Summary of Key Data and Comparative Table
| Method | Key Reagents | Reaction Conditions | Advantages | Drawbacks | Typical Yield |
|---|---|---|---|---|---|
| Multi-Component Reaction | 5-(trifluoromethyl)pyridin-2-amine + ethyl bromopyruvate | 80°C, 14 h | Simple, scalable | Moderate yield | ~42% |
| Microwave-Assisted | Same as above, microwave irradiation | 80°C, 14 h | Faster, cleaner | Equipment-dependent | ~42% |
| Cyclization + Trifluoromethylation | 2-Aminopyridine derivatives + trifluoromethylating agents | Reflux, specialized conditions | Flexible functionalization | Longer, complex | Variable |
Notes and Considerations
Reaction Optimization:
Reaction temperature, solvent choice, and catalyst loading significantly influence yield and purity. For instance, palladium catalysis with appropriate ligands enhances cross-coupling efficiency.Purification:
Typical purification involves silica gel chromatography, with washing and recrystallization steps to improve product quality.Scalability:
The patent methods demonstrate potential for industrial-scale synthesis, emphasizing high yield and straightforward purification.Environmental and Safety Aspects: Use of metal catalysts and trifluoromethylating reagents necessitates proper handling and waste disposal protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo-pyridine N-oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has shown promising potential in drug development due to its biological activities.
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Antiviral Properties
Another area of research focuses on the antiviral effects of this compound. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit viral replication, making them candidates for antiviral drug development. This compound may contribute to the synthesis of new antiviral agents targeting specific viral pathways .
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis.
Synthesis of Other Compounds
This compound can be used as a precursor for synthesizing other biologically active compounds. For instance, it can be transformed into various derivatives through functional group modifications or cyclization reactions .
Reaction Conditions and Yields
The following table summarizes some synthetic routes and yields associated with the compound:
Development of Anticancer Agents
A notable case study involved the synthesis of this compound and its evaluation against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound for further drug development .
Antiviral Research
In another study focused on antiviral applications, researchers synthesized this compound derivatives and evaluated their efficacy against influenza virus strains. The derivatives showed promising antiviral activity, leading to further exploration in medicinal chemistry .
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and pharmacokinetic properties.
- Chemical Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- CAS Number : 1359657-11-6
- Melting Point : Not specifically reported but related compounds show melting points around 148-149 °C .
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under various conditions. A representative reaction condition yields a product with a yield of approximately 42% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various strains of Mycobacterium tuberculosis (Mtb). For instance, related compounds in the imidazo[1,2-a]pyridine series have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.05 to 1.5 μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance biological activity. For example:
- Compounds with smaller substituents at position 2 of the imidazopyridine ring maintain higher activity.
- The presence of a trifluoromethyl group significantly improves potency against tuberculosis compared to other substituents .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through various studies:
- Plasma Protein Binding : High binding percentages (approximately 99%) were observed in both human and mouse models.
- CYP Enzyme Inhibition : Moderate inhibition of CYP enzymes was noted, indicating potential drug-drug interactions.
- Hepatotoxicity : Initial studies suggest low hepatotoxicity with a significant percentage of the compound remaining after exposure to liver microsomes .
Case Study: Anti-Tubercular Activity
A study focused on the anti-tubercular properties of a series of imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited superior activity compared to traditional treatments like isoniazid. Compounds with specific substitutions at positions 2 and 6 showed enhanced efficacy against resistant strains .
Table: Summary of Biological Activities
| Compound Name | MIC (μM) | Target Pathogen | Notable Properties |
|---|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis | High plasma protein binding |
| Compound A | 0.10 - 0.19 | H37Rv strain | Excellent selectivity index |
| Compound B | 0.05 - 1.5 | MDR/XDR strains | Favorable pharmacokinetics |
Q & A
Basic: What synthetic methodologies are established for Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how are intermediates characterized?
Answer:
The compound is synthesized via a multi-step protocol. A representative route involves:
Substitution reactions : Reacting ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under optimized conditions to yield intermediates (94.06% yield for ethyl bromopyruvate synthesis) .
Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation, followed by purification using column chromatography.
Characterization : Intermediates and final products are confirmed via NMR, NMR, and IR spectroscopy. For example, NMR analysis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) shows distinct aromatic proton signals at δ 7.8–8.2 ppm .
Advanced: How does solvent choice and stock concentration impact the compound’s biological activity in in vitro assays?
Answer:
- Solvent systems : Dimethyl sulfoxide (DMSO) is the preferred solvent due to the compound’s hydrophobicity. Stock concentrations of 10–20 mM in DMSO are typical, with working concentrations diluted in cell culture media (e.g., ≤0.1% DMSO to avoid cytotoxicity) .
- In vivo formulation : For animal studies, the compound is dissolved in DPBS:PEG400:DMSO (4:5:1) to enhance solubility and bioavailability .
- Critical considerations : Solvent residual effects must be controlled via vehicle-only controls in experimental design.
Basic: What spectroscopic and chromatographic techniques validate the compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group appears as a singlet in NMR .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 258.20 for CHFNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Advanced: How does this compound compare to other PI3K inhibitors in suppressing downstream signaling pathways?
Answer:
- Mechanistic specificity : The compound (HS-173) selectively inhibits PI3Kα (IC = 6.2 nM) over other isoforms, suppressing Akt and mTOR phosphorylation in hepatic stellate cells (HSCs) and pancreatic cancer models .
- Comparative efficacy : In hepatocellular carcinoma (HCC), derivative IPD-196 outperforms sorafenib by inducing apoptosis (via caspase-3 activation) and inhibiting angiogenesis (VEGF downregulation) .
- Experimental validation : Western blotting and flow cytometry are critical for quantifying pathway inhibition and apoptosis rates .
Basic: What in vitro models are used to study the compound’s anti-fibrotic or anti-cancer effects?
Answer:
- Hepatic stellate cells (HSCs) : Primary HSCs or LX-2 cells treated with TGF-β1 to induce fibrosis. HS-173 (1–10 µM) reduces collagen-I and α-SMA expression via PI3K/Akt blockade .
- Cancer cell lines : Pancreatic (PANC-1) and liver (Huh-7) cancer cells are used to assess proliferation (MTT assay) and metastasis (wound healing/transwell assays) .
Advanced: What structural modifications enhance the compound’s pharmacokinetic profile or isoform selectivity?
Answer:
- 6-position substitutions : Introducing cyclohexyl or phenethyl groups at the 6-position improves solubility and bioavailability (e.g., ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate) .
- Trifluoromethyl role : The CF group enhances metabolic stability and target binding affinity via hydrophobic interactions with PI3Kα’s ATP-binding pocket .
- Screening assays : Kinase profiling (e.g., SelectScreen®) identifies isoform selectivity, while microsomal stability assays (human liver microsomes) guide optimization .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- Plasma stability : Incubation in human plasma (37°C, 1–24 h) followed by LC-MS quantification of remaining compound .
- pH stability : Stability in buffers (pH 2–9) is tested to simulate gastrointestinal (oral) or intravenous administration .
Advanced: What strategies resolve contradictions in efficacy data between in vitro and in vivo models?
Answer:
- Dose optimization : In vivo efficacy often requires higher doses (e.g., 20 mg/kg in mice) due to pharmacokinetic barriers (e.g., plasma protein binding) .
- Metabolite analysis : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylate forms) that contribute to in vivo effects but are absent in in vitro systems .
- Tissue distribution studies : Quantitative whole-body autoradiography (QWBA) verifies target organ accumulation .
Basic: What are the key safety and toxicity considerations in handling this compound?
Answer:
- Cytotoxicity thresholds : IC values in non-target cells (e.g., HEK293) should exceed therapeutic doses by ≥10-fold .
- Solvent toxicity : DMSO concentrations in cell assays must be ≤0.1% to avoid membrane disruption .
- Waste disposal : Follow EPA guidelines for halogenated waste due to the trifluoromethyl group .
Advanced: How are computational methods integrated to predict the compound’s binding mode and off-target effects?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PI3Kα’s catalytic site (e.g., hydrogen bonding with Val851 and hydrophobic contacts with Trp780) .
- Off-target screening : SwissTargetPrediction or ChEMBL databases identify potential kinase off-targets (e.g., mTOR, Akt) .
- MD simulations : Nanosecond-scale simulations assess binding stability and conformational changes upon inhibitor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
